molecular formula C10H11N3OS B11780752 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine

Cat. No.: B11780752
M. Wt: 221.28 g/mol
InChI Key: XHNXPBKFNOZWCU-UHFFFAOYSA-N
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Description

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring is known for its aromaticity and biological activity, while the pyridine ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment to Pyridine: The thiazole derivative is then reacted with a pyridine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: A simpler thiazole derivative with similar biological activities.

    Pyridin-3-amine: A pyridine derivative with applications in medicinal chemistry.

Uniqueness

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine is unique due to the combination of the thiazole and pyridine rings, which can confer a broader range of biological activities and chemical reactivity compared to its individual components.

This compound’s unique structure and properties make it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

6-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-3-amine

InChI

InChI=1S/C10H11N3OS/c1-7-6-15-10(13-7)5-14-9-3-2-8(11)4-12-9/h2-4,6H,5,11H2,1H3

InChI Key

XHNXPBKFNOZWCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=NC=C(C=C2)N

Origin of Product

United States

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